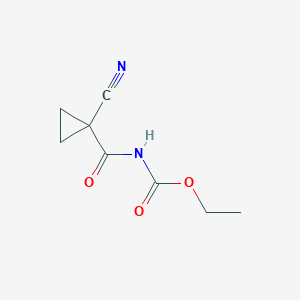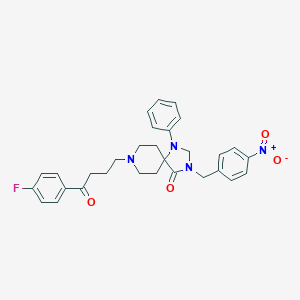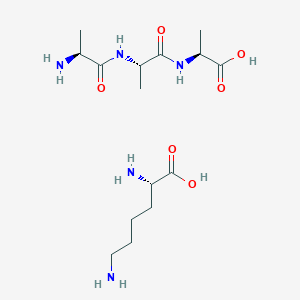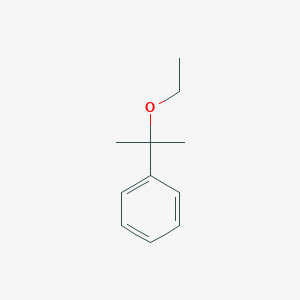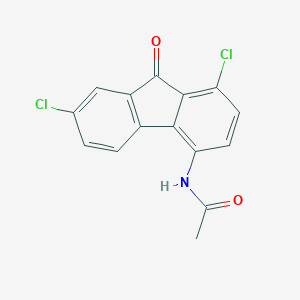
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide, also known as DOFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOFAA is a derivative of fluorenone, which is a polycyclic aromatic compound.
作用機序
The mechanism of action of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to investigate its mechanism of action and its efficacy in animal models.
Another area of interest is its use as a building block for the synthesis of novel organic materials. Researchers are exploring the use of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide in the development of new organic semiconductors and sensors.
In conclusion, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is a versatile compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and organic electronics.
合成法
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is synthesized by reacting 1,7-dichlorofluorenone with acetic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is a yellow crystalline solid that is purified by recrystallization.
科学的研究の応用
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
In materials science, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. These materials have potential applications in organic electronics, such as organic solar cells and organic light-emitting diodes.
特性
CAS番号 |
1785-05-3 |
|---|---|
製品名 |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
分子式 |
C15H9Cl2NO2 |
分子量 |
306.1 g/mol |
IUPAC名 |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-12-5-4-11(17)14-13(12)9-3-2-8(16)6-10(9)15(14)20/h2-6H,1H3,(H,18,19) |
InChIキー |
SANSXRUQWMCNEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
正規SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



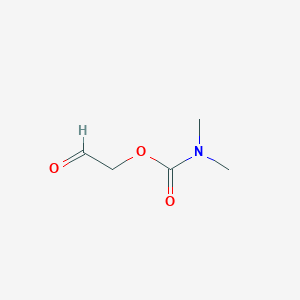
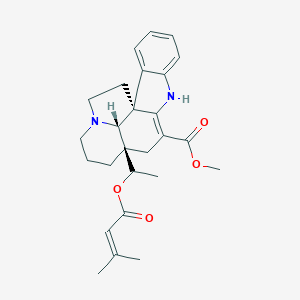
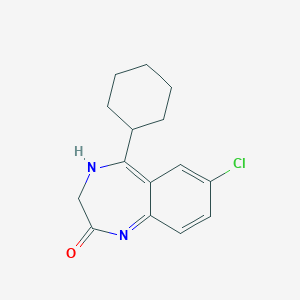
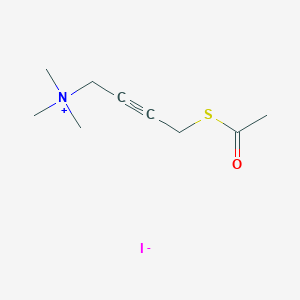
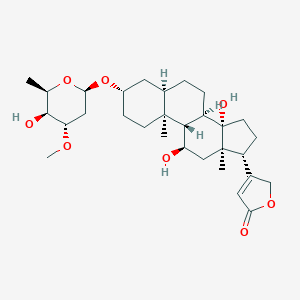
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
